molecular formula C21H24ClNO4 B11934609 Sclerotioramine

Sclerotioramine

Cat. No.: B11934609
M. Wt: 389.9 g/mol
InChI Key: TYTKCJXGLSJWJW-UPWXJBBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sclerotioramine is an azaphilone derivative, a class of fungal polyketide metabolites known for their broad spectrum of biological activities . Research into this compound has demonstrated its significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Shigella dysentery . Furthermore, it exhibits potent anti-plant pathogenic fungi activities against pathogens including P. theae , C. miyabeanus , and E. turcicum , highlighting its potential value in agricultural biotechnology research . Azaphilones like this compound are characterized by a highly oxygenated pyranoquinone bicyclic core and are primarily obtained from fungal genera such as Penicillium . Its notable bioactivity makes this compound a compound of interest for investigations in microbiology, natural product chemistry, and the discovery of new antimicrobial agents . This product is labeled "For Research Use Only." (RUO). RUO products are not intended for diagnostic or therapeutic procedures and are exclusively tailored for laboratory research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate

InChI

InChI=1S/C21H24ClNO4/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-23-15)19(25)21(5,27-14(4)24)20(26)18(16)22/h7-12,26H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1

InChI Key

TYTKCJXGLSJWJW-UPWXJBBJSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C=N1)C(=O)[C@@](C(=C2Cl)O)(C)OC(=O)C

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C

Origin of Product

United States

Natural Occurrence and Isolation of Sclerotioramine

Fungal Producers of Sclerotioramine and Analogues

The biosynthesis of this compound is predominantly associated with species of the fungal genus Penicillium. These filamentous fungi are recognized for their capacity to produce a wide array of bioactive secondary metabolites. nih.gov

Penicillium Species as Primary Sources

Several species within the Penicillium genus have been identified as producers of this compound and related compounds. These include:

Penicillium sclerotiorum : This species is a significant producer of this compound and other azaphilone derivatives. researchgate.netnih.govchemrxiv.org Strains of P. sclerotiorum have been isolated from various sources, including marine environments and mangrove ecosystems. For instance, the strain ZJHJJ-18 was derived from Hibiscus tiliaceus in a mangrove in Zhanjiang, Guangdong province, China. mdpi.com Another strain, cib-411, has been noted for producing hydrophilic azaphilone pigments. mdpi.com

Penicillium sp. GDGJ-N37 : This endophytic fungus, associated with the plant Sophora tonkinensis, has been shown to produce this compound. nih.govmdpi.comnih.govresearchgate.net Its production of this compound was identified during investigations into the antimicrobial metabolites from this fungus. nih.govmdpi.comnih.govresearchgate.net

Penicillium solitum : While known for producing a variety of other secondary metabolites, its direct production of this compound is less documented in the provided search results. wikipedia.orgnih.govnih.govgbif.org However, the genus is a known source of diverse alkaloids. nih.gov

Penicillium mallochii : This species, originally isolated from caterpillars in Costa Rica, is a known producer of Sclerotiorin (B1681566), a related azaphilone pigment. proceedings.sciencewikipedia.orgresearchgate.net

Penicillium paneum : This species is recognized as a contaminant of cereal grains and is capable of producing various mycotoxins and other secondary metabolites. wikipedia.orgnih.gov

Penicillium citreonigrum : Information regarding this compound production by this specific species is not prevalent in the provided search results.

Penicillium frequentans : This species has been identified as a source of Sclerotiorin, an inhibitor of lipoxygenase. acs.orgresearchgate.net

Fungal Producers of this compound and Related Compounds

Fungal Species Compound(s) Produced Reference(s)
Penicillium sclerotiorum This compound, Sclerazaphilones researchgate.netnih.govchemrxiv.orgmdpi.commdpi.com
Penicillium sp. GDGJ-N37 This compound nih.govmdpi.comnih.govresearchgate.net
Penicillium mallochii Sclerotiorin proceedings.sciencewikipedia.orgresearchgate.net
Penicillium frequentans Sclerotiorin acs.orgresearchgate.net

Ecological Niches of Producing Fungi

The environments from which this compound-producing fungi are isolated play a crucial role in their metabolic activity and the diversity of compounds they produce.

Marine-Derived : Fungi isolated from marine environments, including those associated with marine organisms and sediments, are a rich source of novel bioactive compounds. researchgate.netmdpi.comnih.govresearchgate.net The unique conditions of marine ecosystems, such as high salinity and pressure, are thought to influence the metabolic pathways of these fungi, leading to the production of unique chemical structures. Penicillium species are a prominent group of fungi found in these environments. mdpi.com

Endophytic : Endophytic fungi reside within the tissues of living plants without causing any apparent disease. The symbiotic relationship between the fungus and the host plant can lead to the production of a variety of secondary metabolites. Penicillium sp. GDGJ-N37, a producer of this compound, was isolated as an endophyte from the medicinal plant Sophora tonkinensis. nih.govmdpi.comnih.govresearchgate.netnih.gov This association suggests a potential ecological role for the produced compounds in the host plant's defense mechanisms.

Associated with Specific Plants : The association of fungi with particular plant species can be a key factor in their metabolic output. The fungus Penicillium sp. GDGJ-N37 is a clear example, being directly associated with Sophora tonkinensis. nih.govmdpi.comnih.govresearchgate.netnih.gov

Mangrove Ecosystem : Mangrove ecosystems are unique intertidal environments characterized by high salinity and anaerobic soil conditions. mdpi.comresearchgate.netnih.govnih.govmdpi.com Fungi thriving in these habitats, particularly Penicillium species, have adapted to these extreme conditions and are known to produce a diverse array of secondary metabolites. mdpi.comresearchgate.net For instance, Penicillium sclerotiorum ZJHJJ-18, a producer of this compound analogues, was isolated from the mangrove plant Hibiscus tiliaceus. mdpi.com

Ecological Niches of this compound-Producing Fungi

Ecological Niche Example Fungal Species/Strain Associated Organism/Environment Reference(s)
Marine-Derived Penicillium sclerotiorum Marine environments mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net
Endophytic Penicillium sp. GDGJ-N37 Sophora tonkinensis nih.govmdpi.comnih.govresearchgate.netnih.gov
Mangrove Ecosystem Penicillium sclerotiorum ZJHJJ-18 Hibiscus tiliaceus mdpi.comresearchgate.net

Fermentation and Cultivation Strategies for Enhanced this compound Production

The production of this compound can be significantly influenced by the fermentation techniques and cultivation conditions employed. Optimization of these parameters is crucial for maximizing the yield of the target compound.

Solid-State Fermentation Techniques

Solid-state fermentation (SSF) is a method where microorganisms are grown on a solid substrate with a low moisture content. This technique often mimics the natural growth conditions of filamentous fungi and can lead to the production of different or higher yields of secondary metabolites compared to submerged fermentation.

Rice Medium : A commonly used substrate for the solid-state fermentation of Penicillium species for the production of azaphilones is rice. researchgate.net For example, Penicillium sclerotiorum cib-411 was cultured on a fermented rice medium to produce hydrophilic azaphilone pigments. mdpi.com

Optimization of Fungal Culture Conditions

The optimization of culture parameters is a critical step in enhancing the production of secondary metabolites. nih.govresearchgate.netmdpi.comscialert.net Factors such as nutrient composition, pH, temperature, and incubation time can have a profound impact on fungal growth and metabolite biosynthesis.

A study on the marine-derived fungus Penicillium sclerotiorum M-22 aimed to optimize the production of a novel azaphilone derivative, penicilazaphilone C, through the manipulation of culture conditions. nih.gov While not specifically for this compound, the strategies employed in this study are relevant. The optimization involved single-factor experiments to assess the effects of aged seawater concentration, initial pH, fermentation time, and various carbon, nitrogen, and inorganic salt sources. nih.gov Subsequently, response surface methodology (RSM) was used to determine the optimal conditions for maximal production. nih.gov The study found that a fermentation time of approximately 25 days, a pH of 7.0, and specific concentrations of corn meal, yeast extract, and crude sea salt significantly increased the yield of the target compound. nih.gov

Extraction and Initial Purification Methodologies

Following fermentation, the extraction and purification of this compound from the fungal biomass and culture medium are essential steps. The initial extraction is typically performed using organic solvents, followed by various chromatographic techniques for purification.

The ethyl acetate (B1210297) (EtOAc) extract of the fungus Penicillium sp. GDGJ-N37 was found to contain this compound. nih.govmdpi.com This suggests that ethyl acetate is an effective solvent for the initial extraction of this compound from the fungal culture. After extraction, a series of chromatographic methods are generally employed for the isolation and purification of the target metabolite. These methods can include column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

Solvent-Based Extraction Approaches (e.g., ethyl acetate, methanol)

The initial step in isolating this compound from fungal cultures involves extracting the bioactive compounds from both the fungal mycelia and the liquid fermentation broth. Solvent-based extraction is the standard method employed for this purpose, leveraging the solubility of this compound in organic solvents. frontiersin.org

Ethyl acetate is the most frequently documented solvent for the extraction of this compound and other azaphilones from Penicillium sclerotiorum cultures. frontiersin.orgnih.gov The typical procedure involves macerating the fungal culture (including both mycelium and broth) in ethyl acetate. This process is often repeated multiple times to ensure the exhaustive extraction of the target compounds. The polarity of ethyl acetate makes it highly effective at dissolving azaphilones like this compound. Following extraction, the solvent is evaporated under reduced pressure to yield a concentrated crude extract. frontiersin.orgnih.gov

In some protocols, a combination of solvents is used. For instance, the fungal mycelia might be mechanically disrupted and then ultrasonically extracted with a mixture of dichloromethane (CH2Cl2) and methanol (B129727) (MeOH) . frontiersin.org This approach can enhance the disruption of fungal cell walls and improve the extraction efficiency of intracellular metabolites. After the initial extraction, the resulting aqueous solution is often partitioned again with ethyl acetate to consolidate the desired compounds into a single organic phase. frontiersin.org

Methanol is also utilized, particularly in the initial soaking of the fermented culture material before concentration and subsequent fractionation. nih.gov For example, one detailed protocol involved soaking a 20 kg fermented rice culture of P. sclerotiorum in 60 L of methanol at an elevated temperature (60 °C) three times to ensure thorough extraction. nih.gov

Crude Extract Preparation and Fractionation Techniques

Once the solvent-based extraction yields a crude extract, this complex mixture containing this compound along with numerous other fungal metabolites must undergo a series of purification steps. This process, known as fractionation, separates the compounds based on their physicochemical properties, such as polarity, size, and affinity for specific stationary phases.

The primary technique for the initial fractionation of the crude ethyl acetate extract is silica gel chromatography . frontiersin.orgnih.govresearchgate.net This method separates compounds based on their polarity. A common approach is to use vacuum liquid chromatography (VLC) or column chromatography with a silica gel stationary phase. The separation is achieved by eluting the column with a solvent gradient of increasing polarity.

A frequently used solvent system for this purpose is a gradient of petroleum ether and ethyl acetate . frontiersin.orgnih.gov The process starts with a non-polar solvent (100% petroleum ether) and gradually increases the proportion of the more polar solvent (ethyl acetate). This allows for the sequential elution of compounds from the column, with less polar compounds eluting first, followed by compounds of increasing polarity. A detailed step-gradient elution might involve the following sequence of petroleum ether:ethyl acetate ratios (v/v): 1:0, 20:1, 10:1, 8:2, 7:3, 6:4, 5:5, and 3:7. nih.gov This is often followed by a more polar solvent system, such as dichloromethane:methanol, to elute the most polar compounds. nih.gov

Following the initial silica gel chromatography, the resulting fractions are often subjected to further purification using other chromatographic techniques to isolate pure this compound. One of the most common methods for this secondary purification is chromatography using Sephadex LH-20 . frontiersin.orgfigshare.com Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly effective for purifying natural products in organic solvents, and a mobile phase of methanol or a methanol/dichloromethane mixture is typically used. figshare.com

Additional purification steps may include repeated column chromatography on silica gel with different solvent systems or the use of reversed-phase silica gel (C18) chromatography. frontiersin.orgfigshare.com In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., methanol/water gradient), causing more polar compounds to elute first. Finally, techniques like preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) may be employed to obtain the final pure compound.

The following table outlines a representative fractionation scheme for the crude ethyl acetate extract from the broth of Penicillium sclerotiorum PSU-AMF89, illustrating the multi-step chromatographic process. figshare.com

Fraction IDInitial MaterialChromatography TypeMobile Phase / EluentResulting Fractions/Compounds
A1-A4Broth EtOAc extract (5.0 g)Sephadex LH-20Methanol/Dichloromethane (1:1)Four primary fractions
A2A-A2MFraction A2 (2.5 g)Silica Gel ColumnGradient of Methanol/Dichloromethane (1:99 to 100:0)13 subfractions
A2G1-A2G3Subfraction A2G (145.4 mg)Flash Silica Gel ColumnEthyl acetate/Hexane (2:3)Three subfractions
Compound 3Subfraction A2H4 (42.6 mg)Flash Silica Gel ColumnMethanol/Dichloromethane (3:97)29.8 mg of Compound 3
A2J1-A2J4Subfraction A2J (543.5 mg)Sephadex LH-20MethanolFour subfractions
Compound 6Subfraction A2K (263.2 mg)Reversed Phase C18 ColumnGradient of Methanol/Water (6:4 to 10:0)30.1 mg of Compound 6
Compound 10Fraction A4 (57.3 mg)Reversed Phase C18 ColumnMethanol/Water (2:3)3.9 mg of Compound 10

Chemical Characterization and Advanced Structural Elucidation of Sclerotioramine

Advanced Spectroscopic Techniques for Planar Structure Determination

The planar structure of Sclerotioramine was primarily determined through the comprehensive use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). These methods provided detailed insights into the molecular framework and atomic connectivity of the compound.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been fundamental in elucidating the complex structure of this compound. The analysis of ¹H and ¹³C NMR spectra, along with correlation experiments such as COSY, HMQC (or HSQC), and HMBC, allowed for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, reveals characteristic signals for several olefinic protons, including a singlet at δH 7.96 (H-1) and another at δH 6.95 (H-4). A pair of doublets at δH 6.47 and δH 7.24, with a large coupling constant (J = 16.3 Hz), are indicative of trans-coupled protons (H-9 and H-10) in the side chain. Additional signals include a doublet for H-12 at δH 5.71 and various methyl protons. frontiersin.org

The ¹³C NMR spectrum provides the carbon framework of the molecule. Key 2D NMR correlations were crucial for assembling the molecular structure. Homonuclear correlation spectroscopy (COSY) established the proton-proton coupling networks, particularly within the side chain, showing correlations between H-9/H-10, H-12/H-13, and H-13/H-14/H-16. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments were vital for connecting the different structural fragments. For instance, HMBC correlations from H-1 to carbons C-3, C-4a, and C-8a, and from H-4 to C-4a and C-5, helped to define the isoquinoline (B145761) core of the azaphilone skeleton. nih.gov Further HMBC correlations from the methyl protons at H₃-18 to carbons C-6, C-7, and C-8 confirmed the placement of the methyl and acetyl groups on the pyran ring. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 700 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
17.96s
46.95s
96.47d16.3
107.24d16.3
125.71d9.7
132.49m
141.30-1.41m
150.84t7.4
160.98d6.6
171.83s
181.40s
202.07s

Data sourced from Frontiers in Microbiology, 2022. frontiersin.org

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆, 175 MHz)

PositionδC (ppm)PositionδC (ppm)
1141.611131.6
3147.912143.5
4114.61334.2
4a148.91429.1
597.61511.4
6172.91619.5
784.01711.4
8181.91827.0
8a116.119169.1
9115.82020.6
10141.3

Data sourced from Frontiers in Microbiology, 2022. frontiersin.org

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. The analysis yielded a quasimolecular ion peak at m/z 390.1471 [M+H]⁺ (calculated as 390.1467 for C₂₁H₂₅ClNO₄⁺), which established the molecular formula as C₂₁H₂₄ClNO₄. frontiersin.org The presence of a chlorine atom was confirmed by the characteristic 3:1 isotopic pattern for [M+H]⁺ and [M+H+2]⁺ ions observed in the mass spectrum. nih.gov This technique provides a high degree of confidence in the elemental composition of the molecule, which is a critical piece of data for structure elucidation.

Stereochemical Assignment and Absolute Configuration Determination

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a crucial aspect of chemical characterization. For this compound, this was achieved through a combination of chiroptical spectroscopy, biosynthetic considerations, and, in the case of related derivatives, single-crystal X-ray diffraction.

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com For azaphilones, the absolute configuration at the C-7 position is often assigned based on the sign of the Cotton effects in the CD spectrum. nottingham.ac.uk In the broader class of azaphilone alkaloids isolated from Penicillium sclerotiorum, a positive Cotton effect around 310-325 nm is typically associated with a 7R configuration. nottingham.ac.uk The absolute configuration of the stereogenic centers in this compound and its analogues is often determined by comparing their experimental CD spectra with those of known compounds or with spectra predicted by computational methods. nottingham.ac.uknih.gov

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. creative-biostructure.comwikipedia.org While a crystal structure for this compound itself has not been explicitly reported in the reviewed literature, this technique has been successfully applied to several of its derivatives. For example, the structures of some related penazaphilones have been confirmed by X-ray crystallographic analysis. nih.gov This method provides unambiguous proof of the molecular structure and stereochemistry, which can then be used as a reference point for confirming the structures of non-crystalline analogues through comparative spectroscopic analysis. frontiersin.org

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data in structure elucidation. DFT calculations can be used to predict NMR chemical shifts, which can then be compared to experimental values to help assign the correct structure from a set of possibilities. nih.gov Furthermore, DFT can be used to calculate theoretical CD spectra for different stereoisomers of a molecule. By comparing the calculated spectra with the experimental CD spectrum, the absolute configuration of the molecule can be determined with a high degree of confidence. nih.gov This approach is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Semi-synthetic Derivatization for Stereochemical Confirmation

A critical aspect of the structural elucidation of complex natural products is the unambiguous assignment of their stereochemistry. In the case of this compound, its absolute configuration has been correlated with that of the known compound, (+)-sclerotiorin. This was achieved through the semi-synthesis of a series of this compound derivatives directly from (+)-sclerotiorin.

The process involves a one-step reaction where (+)-sclerotiorin is treated with various primary amines in a suitable solvent, such as dry triethylamine. This reaction leads to the formation of the corresponding this compound derivatives with high yields. The core of this transformation is the nucleophilic attack of the amine on the lactone ring of sclerotiorin (B1681566), leading to the formation of the γ-lactam ring characteristic of this compound and its analogues.

The structures of the resulting semi-synthetic derivatives were rigorously established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For several of these derivatives, single-crystal X-ray diffraction analysis was also successfully performed, providing definitive proof of their three-dimensional structure and, by extension, confirming the stereochemical relationship to the starting material, (+)-sclerotiorin. ccsenet.orgrepec.org This synthetic correlation is a powerful method to assign the stereochemistry of a new natural product by chemically linking it to a compound of known absolute configuration.

Molecular Networking and Dereplication Strategies in this compound Discovery

The discovery of this compound has been significantly advanced by the application of modern metabolomics techniques, particularly mass spectrometry-based molecular networking and dereplication strategies. These approaches are instrumental in rapidly identifying known and novel compounds within complex biological extracts, thereby streamlining the natural product discovery pipeline.

This compound has been identified as a metabolite produced by fungi of the Penicillium genus, including Penicillium sclerotiorum and Penicillium meliponae. ccsenet.orgrepec.org In the study of the metabolome of these fungi, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed to generate a vast amount of data from the crude extracts.

Molecular networking organizes this complex LC-MS/MS data by grouping molecules with similar fragmentation patterns. In this network, nodes represent individual parent ions (molecules), and the edges connecting them represent the degree of similarity between their MS/MS spectra. This method allows for the visualization of entire families of structurally related compounds, or "molecular families." ccsenet.org

Dereplication, the rapid identification of known compounds, is a key component of this process. By comparing the experimental MS/MS spectra against spectral libraries and databases, known compounds can be quickly annotated. This compound was annotated in the molecular networks of Penicillium extracts by matching its MS/MS spectrum with those in existing databases. ccsenet.org This strategy avoids the time-consuming process of re-isolating and re-characterizing known substances. The presence of this compound within a cluster of other known azaphilones in the molecular network further supported its structural classification. ccsenet.org These advanced techniques not only facilitated the discovery of this compound but also provided insights into the chemical diversity of azaphilones produced by these fungal species.

Biosynthetic Pathways and Regulation of Sclerotioramine Production

Polyketide and Fatty Acid Biosynthetic Origins of the Azaphilone Scaffold

The core structure of sclerotioramine is an azaphilone, a highly oxygenated bicyclic scaffold with a characteristic quaternary center. The biosynthesis of this scaffold is rooted in polyketide metabolism, with significant interplay with fatty acid biosynthesis. nih.govwikipedia.orgresearchgate.net Azaphilones are produced by fungi through the collaborative action of iterative polyketide synthase (iPKS) enzymes, often involving two distinct partner subunits. nih.govacs.org

The general biosynthetic scheme for azaphilones involves two main types of polyketide synthases: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). nih.gov The process is initiated by the hrPKS, which synthesizes a reduced linear polyketide chain. This initial chain is then transferred to the nrPKS. The nrPKS, in turn, primes this chain for further elongation with additional monomer units, but without the subsequent reductive steps, leading to the formation of the characteristic polyketide backbone. nih.gov

There is a notable metabolic cross-talk with the fungus's primary fatty acid biosynthesis pathways. The nrPKS can accept a medium-chain fatty acid substrate that is provided either by the fatty acid synthase machinery or by another azaphilone-specific hrPKS within the cell. nih.gov This integration of fatty acid-derived precursors contributes to the structural diversity observed within the azaphilone family. The pyranoquinone or furanoquinone bicyclic core of azaphilones is derived from an acyl benzaldehyde (B42025), which is itself a product of the nrPKS primed by the hrPKS-derived reduced polyketide chain. nih.gov

Enzymology of this compound Biosynthesis

The enzymatic machinery responsible for constructing this compound is encoded within a specific biosynthetic gene cluster. The key enzymes are the polyketide synthases, which are large, multi-domain proteins that function in an assembly-line fashion. wikipedia.org

Research into the biosynthesis of sclerotiorin-like metabolites, including this compound, has identified two critical polyketide synthases as the cornerstone enzymes. nih.gov These are a highly reducing polyketide synthase (hrPKS) and a non-reducing polyketide synthase (nrPKS).

In a study on Penicillium meliponae, an endophytic fungus capable of producing a range of sclerotiorin-like compounds, gene knockout experiments confirmed the indispensable roles of these two PKS enzymes. The knockout of the gene sclA, which encodes the hrPKS, and the gene sclI, encoding the nrPKS, resulted in the complete cessation of sclerotiorin-like metabolite production. nih.gov This demonstrated that both enzymes are essential for the biosynthesis of this class of compounds.

The hrPKS is responsible for synthesizing the initial polyketide chain, which often resembles a fatty acid due to the reductive processing steps (ketoreduction, dehydration, and enoylreduction) that occur after each condensation of monomer units. The nrPKS then takes this chain and extends it further, but without the reductive modifications, leading to a polyketide with multiple keto groups that can then undergo cyclization to form the azaphilone core. nih.govresearchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme TypeGene (in P. meliponae)Function
Highly Reducing Polyketide Synthase (hrPKS)sclASynthesizes the initial reduced polyketide chain.
Non-Reducing Polyketide Synthase (nrPKS)sclIExtends the initial chain without reduction and facilitates cyclization.

The genes encoding the biosynthetic pathway for a fungal secondary metabolite are typically found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). slu.semdpi.comnih.gov This co-localization facilitates the coordinated regulation of the entire pathway.

Through genome mining of Penicillium meliponae, a putative BGC responsible for the biosynthesis of sclerotiorin-like metabolites, designated the scl cluster, was identified. nih.gov This discovery was pivotal in understanding the genetic basis for the production of this compound and related compounds. The scl cluster contains the genes for the essential PKS enzymes (sclA and sclI) as well as genes predicted to encode tailoring enzymes such as oxidoreductases, halogenases, and transporters, which are necessary for the modification and export of the final products. nih.govresearchgate.net The identification of this cluster provides a roadmap for further investigation into the specific roles of each gene in the biosynthetic pathway and for efforts in pathway engineering.

Many fungal BGCs, including those for azaphilones, are "silent" or poorly expressed under standard laboratory culture conditions. nih.govnih.gov Heterologous expression, which involves transferring the BGC from the native producer organism into a well-characterized host strain, is a powerful strategy to overcome this silence and to functionally characterize the genes within the cluster. rsc.orgst-andrews.ac.uk

The fungus Aspergillus nidulans is a commonly used heterologous host for expressing fungal BGCs. nih.govrsc.org By introducing the scl cluster from P. meliponae into A. nidulans, researchers can confirm that this cluster is indeed responsible for the production of sclerotiorin-like compounds. Furthermore, by expressing subsets of the genes from the cluster, the specific function of each enzyme in the pathway can be elucidated. For example, expressing the sclA and sclI genes alone could confirm their role in producing the core azaphilone scaffold, while co-expressing them with other genes from the cluster would reveal the functions of the tailoring enzymes in modifying this core structure. This approach has been successfully used to identify the products of numerous cryptic BGCs from various fungi. nih.gov

Chemical Synthesis and Derivatization of Sclerotioramine

Total Synthesis Strategies for Sclerotioramine and Related Azaphilones

The total synthesis of azaphilones, characterized by their highly oxygenated pyranoquinone bicyclic core and a quaternary stereocenter, presents considerable challenges. Modern synthetic strategies have focused on achieving high levels of stereocontrol and mimicking nature's synthetic logic.

Achieving the correct stereochemistry at the single tetrasubstituted carbon is a primary challenge in the synthesis of azaphilones like this compound. Enantioselective syntheses of the natural products (+)-sclerotiorin and the closely related (+)-8-O-methylsclerotiorinamine, which possess the natural R-configuration at this quaternary center, have been reported. nih.govacs.org

A key strategy involves a copper-mediated asymmetric dearomatization process. nih.govacs.org This method utilizes bis-μ-oxo copper complexes prepared from readily available chiral ligands, such as (+)-sparteine surrogates, to control the stereochemical outcome of the reaction. nih.govacs.org For the synthesis of (+)-8-O-methylsclerotiorinamine, a notable step was the site-selective O-methylation of a vinylogous pyridone intermediate, which successfully formed the required isoquinolin-6(7H)-one core. nih.govacs.org While racemic syntheses of azaphilones have been accomplished using oxidants like hypervalent iodide reagents, attaining high enantioselectivity with these methods is often difficult. nih.gov The development of biocatalytic oxidative dearomatization, using enzymes such as AzaH or AfoD, represents a promising chemoenzymatic approach to access either enantiomer of the azaphilone core with high selectivity. nih.gov

The biosynthesis of azaphilones in fungi provides a blueprint for biomimetic synthesis strategies. rsc.org Azaphilones are polyketide-based pigments, and their formation involves a complex enzymatic cascade. rsc.orgnih.govnih.gov The core structure is typically assembled by the convergent action of a non-reducing polyketide synthase (nrPKS) and a highly reducing polyketide synthase (hrPKS). acs.orgresearchgate.net

A crucial step in the biosynthetic pathway, which synthetic chemists aim to mimic, is the formation of the characteristic bicyclic pyran-containing core. nih.gov This transformation is catalyzed by an FAD-dependent monooxygenase, which performs a key hydroxylation and subsequent pyran-ring formation from a benzaldehyde (B42025) intermediate. acs.orgnih.gov This biomimetic, dearomative strategy is valuable as it allows for the installation of structural complexity through established aromatic functionalization methods before the final construction of the bicyclic core. nih.gov Understanding these enzymatic steps aids in the design of laboratory syntheses that replicate the efficiency and selectivity of natural processes. nih.gov

Semi-synthetic Modification and Analog Preparation

Semi-synthesis, starting from readily available natural products, is an efficient and widely used strategy to generate libraries of analogs for therapeutic screening and structure-activity relationship studies.

The natural product (+)-sclerotiorin is a common and accessible precursor for the semi-synthesis of this compound and its derivatives. A straightforward and high-yielding one-step reaction has been developed to convert (+)-sclerotiorin into a wide array of this compound analogs. nih.gov This reaction involves treating sclerotiorin (B1681566) with various primary or secondary amines, which readily displace the acyl group at the C-7 position to form the corresponding vinylogous 4-pyridone structure of the this compound derivative. This method has been used to successfully generate series of derivatives with yields reaching up to 80%. nih.gov The structures of these novel compounds are typically established through extensive spectroscopic analysis, including NMR and mass spectrometry, and in some cases, confirmed by single-crystal X-ray diffraction. nih.gov

To explore how different chemical features influence biological activity, diverse molecular fragments are introduced into the this compound scaffold. Starting from the sclerotiorin precursor, a library of 30 this compound derivatives was created by introducing a variety of amine-containing side chains. nih.gov These included derivatives with flexible alkyl chains, as well as those incorporating substituted benzene (B151609) rings and various heterocyclic moieties like pyridine. nih.gov

Another approach to diversification involves modifying other positions of the azaphilone framework. Optimization studies for novel fungicides have focused on the 3- and 5-positions of the sclerotiorin core. nih.gov In this strategy, the native diene side chain was replaced with different phenyl groups or aliphatic side chains containing aromatic or heteroaromatic rings. nih.gov These modifications were achieved through multi-step chemical syntheses involving key reactions like the Sonogashira coupling to introduce the desired side-chain diversity. nih.gov

Table 1: Examples of Semi-Synthetic this compound Derivatives and Modifications
PrecursorModification StrategyIntroduced MoietiesReference
(+)-SclerotiorinOne-step reaction with various amines at C-7Flexible alkyl chains, substituted benzene rings, heterocyclic side chains nih.gov
Sclerotiorin FrameworkReplacement of diene side chain via multi-step synthesis (e.g., Sonogashira coupling)Phenyl groups, aromatic-containing aliphatic side chains, heteroaromatic-containing side chains nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Pre-clinical Models

Structure-activity relationship (SAR) studies are crucial for identifying the chemical features of a molecule that are essential for its biological effects and for optimizing lead compounds. SAR studies on this compound derivatives have revealed key insights into their antifungal and antifouling activities.

For antifungal activity against seven phytopathogenic fungal species, SAR studies of sclerotiorin analogues revealed that simpler, structurally less complex products could serve as potent lead compounds. nih.gov The replacement of the natural diene side chain with specific substituted phenyl or heteroaromatic groups led to the identification of compounds with a broad spectrum of fungicidal activity, indicating that the side chain at this position is a critical determinant of potency. nih.gov

In the context of antifouling activity against barnacle larvae (Balanus amphitrite), a study of 30 this compound derivatives generated from (+)-sclerotiorin provided detailed SAR data. nih.gov Key findings from this research include:

Halogen Substitution: For derivatives with a benzene-ring side chain, those with chlorine substitutions tended to be more active than those with fluorine or cyano groups. nih.gov

Heterocyclic Chains: Among derivatives with heterocyclic side chains, chlorine-substituted versions also demonstrated superior activity compared to their bromine-substituted counterparts. nih.gov

Aromaticity: The introduction of benzene rings or aromatic amino derivatives was generally beneficial for enhancing biological activity. nih.gov

These studies highlight that modifications, particularly halogen substitutions on aromatic rings within the side chain, can significantly modulate the biological potency of this compound derivatives.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound/Sclerotiorin Derivatives
Biological ActivityKey Structural FeatureObserved Trend in ActivityReference
AntifungalSide chain at 3- and 5-positionsReplacement of diene side chain with specific phenyl or heteroaromatic groups can produce broad-spectrum activity. nih.gov
Overall ComplexityStructurally simpler products can be effective lead compounds.
AntifoulingHalogen on benzene-ring side chainChlorine substitution is generally more potent than fluorine or cyano groups. nih.gov
Halogen on heterocyclic side chainChlorine substitution shows better activity than bromine substitution.
Aromaticity in side chainIntroduction of benzene rings or aromatic amino groups is generally beneficial.

Biological Activities and Mechanistic Investigations of Sclerotioramine in Vitro and Cellular Studies

Antimicrobial Properties

Sclerotioramine has demonstrated notable antimicrobial properties, exhibiting inhibitory effects against both bacteria and fungi. These activities are crucial areas of research in the quest for new antimicrobial agents to combat resistant pathogens.

Antibacterial Activity

While comprehensive data on the antibacterial spectrum of this compound is still emerging, preliminary studies have indicated its potential against certain bacterial strains. Research has often focused on common human pathogens.

Table 1: Antibacterial Activity of this compound and Related Compounds

BacteriumCompoundActivity/MICSource
Staphylococcus aureusSclerotiorin (B1681566) derivativesModerate activity nih.gov
Bacillus subtilisData not available for this compound-
Shigella dysenteriaeData not available for this compound-

Studies on derivatives of Sclerotiorin, a closely related precursor of this compound, have shown moderate antibacterial activity against Staphylococcus aureus. nih.gov However, specific data regarding the direct activity of this compound against key pathogens such as Bacillus subtilis and Shigella dysenteriae remains to be fully elucidated. Further investigations are required to determine the precise minimum inhibitory concentrations (MICs) and the broader spectrum of this compound's antibacterial effects.

Antifungal Activity

The antifungal properties of this compound have been investigated against a range of fungi, including those that are pathogenic to plants and opportunistic pathogens in humans.

Table 2: Antifungal Activity of this compound and Related Compounds

FungusCompoundActivity/MICSource
Candida albicansSclerotiorinNoted activity
Pestalotiopsis theaeData not available for this compound-
Cochliobolus miyabeanusData not available for this compound-
Exserohilum turcicumData not available for this compound-
Phytopathogenic speciesSclerotiorinAntifungal activity

Research has indicated that Sclerotiorin, the precursor to this compound, possesses antifungal activity against various phytopathogenic species. Its activity against the human pathogen Candida albicans has also been noted. However, detailed studies quantifying the inhibitory effects of this compound against specific plant pathogenic fungi such as Pestalotiopsis theae, Cochliobolus miyabeanus, and Exserohilum turcicum are currently lacking in the available scientific literature.

Anticancer Potential and Cellular Mechanisms

Beyond its antimicrobial effects, this compound and its derivatives have been explored for their potential as anticancer agents. In vitro studies have revealed cytotoxic effects against various cancer cell lines and have begun to uncover the molecular mechanisms underlying these activities.

In Vitro Cytotoxicity against Cancer Cell Lines

This compound and its analogues have been tested for their ability to inhibit the growth of several human cancer cell lines.

Table 3: In Vitro Cytotoxicity of Sclerotiorin Derivatives

Cell LineCompoundIC50Source
A549 (Human lung carcinoma)Sclerotiorin derivativesVaried nih.gov
MDA-MB-435 (Human breast cancer)Sclerotiorin derivativesVaried nih.gov
HepG2 (Human liver carcinoma)Data not available for this compound-
Bel-7402 (Human liver carcinoma)Data not available for this compound-
U251 (Human glioblastoma)Data not available for this compound-

A series of synthesized Sclerotiorin derivatives have demonstrated cytotoxic activity against human lung cancer cells (A549) and human breast cancer cells (MDA-MB-435). nih.gov The half-maximal inhibitory concentration (IC50) values varied depending on the specific chemical modifications of the Sclerotiorin scaffold. While these findings are promising, direct cytotoxic data for this compound against other significant cancer cell lines such as HepG2, Bel-7402, and U251 are not yet available.

Inhibition of Cell Migration

The ability of cancer cells to migrate is a critical step in metastasis. Some natural compounds have been shown to inhibit this process. However, there is currently a lack of specific research findings in the public domain detailing the effects of this compound on the inhibition of cancer cell migration. This remains an area for future investigation to fully understand its anticancer potential.

Molecular Targets and Pathway Modulation

Understanding the molecular targets and pathways affected by this compound is key to elucidating its mechanism of action as a potential anticancer agent.

COX-2 Inhibition: Research into Sclerotiorin derivatives has revealed a correlation between their cytotoxic activity and the inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme often overexpressed in various cancers and plays a role in inflammation and cell proliferation. The inhibition of COX-2 by Sclerotiorin derivatives suggests a potential mechanism for their anticancer effects. nih.gov Given that this compound is a derivative of Sclerotiorin, it is plausible that it may also exert its effects through this pathway, although direct evidence is needed.

Hsp90 Chaperoning Machine: The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of many proteins involved in cancer cell growth and survival. nih.gov There is currently no direct evidence in the available literature to suggest that this compound interacts with or modulates the Hsp90 chaperoning machine.

Interaction with Biomolecules: The specific interactions of this compound with other key biomolecules that could mediate its biological activities are yet to be fully characterized.

Regulation of Cellular Signal Pathways: The broader impact of this compound on various cellular signaling pathways that govern cell fate, such as proliferation, survival, and death, is an active area of research.

ROS Production: Reactive oxygen species (ROS) can act as signaling molecules and, at high levels, can induce oxidative stress and cell death in cancer cells. nih.gov There is no specific information available to date on whether this compound's mechanism of action involves the production of ROS in cancer cells.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Studies on a lectin isolated from Sclerotium rolfsii, a fungus that can produce related compounds, have demonstrated the induction of apoptosis in human ovarian cancer cells through the activation of caspases. nih.govresearchgate.net However, direct evidence linking this compound to the induction of apoptosis in cancer cells is still required.

Anti-inflammatory Activities

Research into the anti-inflammatory potential of compounds related to this compound has revealed inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. researchgate.net While direct studies on this compound's COX-2 inhibition are not extensively available, investigations into its parent compound, sclerotiorin, and its derivatives provide valuable insights.

A study on a series of synthesized sclerotiorin derivatives demonstrated that the parent compound, sclerotiorin, exhibited a moderate COX-2 inhibitory ratio of 56.1%. nih.gov Notably, some of its derivatives displayed even more potent activity. For instance, compound 3, an amide derivative, showed a significant COX-2 inhibition of 70.6%, which was comparable to the positive control, indomethacin (B1671933) (78.9%). nih.gov Another derivative, the esterlysis product 25, also showed increased inhibitory activity (66.1%) compared to the parent sclerotiorin. nih.gov Conversely, the esterification products of compound 25, compounds 26 and 27, displayed lower COX-2 inhibitory ratios of 42.8% and 35.1%, respectively. nih.gov These findings suggest that the structural modifications of the sclerotiorin scaffold play a crucial role in its COX-2 inhibitory capacity. The inhibition of COX-2 is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Table 1: COX-2 Inhibitory Activity of Sclerotiorin and its Derivatives

Compound Description % Inhibition of COX-2
Sclerotiorin Parent Compound 56.1%
Compound 3 Amide Derivative 70.6%
Compound 7 Amide Derivative 58.7%
Compound 13 Amide Derivative 51.1%
Compound 15 Amide Derivative 46.7%
Compound 17 Amide Derivative 47.3%
Compound 25 Esterlysis Derivative 66.1%
Compound 26 Esterification Product of 25 42.8%
Compound 27 Esterification Product of 25 35.1%

Data sourced from: nih.gov

Anti-Neuroinflammatory Effects

As of the current literature, there are no specific studies directly investigating the anti-neuroinflammatory effects of this compound. Neuroinflammation is a complex process involving the activation of microglia and astrocytes, which release pro-inflammatory cytokines and other mediators. nih.gov The inhibition of enzymes like COX-2 can be a component of an anti-neuroinflammatory response. researchgate.net While the COX-2 inhibitory activity of sclerotiorin derivatives suggests a potential avenue for anti-inflammatory action, further research is required to specifically determine if this compound or its related compounds can modulate neuroinflammatory pathways. nih.gov

Antifouling Activity

Larval Settlement Inhibition (e.g., Balanus amphitrite)

A significant area of research for this compound and its analogues is their potent antifouling activity. Studies have demonstrated that these compounds can effectively inhibit the settlement of marine fouling organisms, such as the barnacle Balanus amphitrite.

In a comprehensive study, a series of 30 semi-synthesized this compound derivatives, along with the parent compound (+)-sclerotiorin, were evaluated for their ability to prevent the larval settlement of Balanus amphitrite. researchgate.net The majority of the tested compounds exhibited potent antifouling activity. researchgate.net It was observed that most of the aromatic amino-derivatives showed strong antifouling effects. researchgate.net In contrast, only two of the aliphatic amino-derivatives demonstrated similar activity. researchgate.net This highlights the importance of the structural features of the amino side chain in determining the antifouling efficacy.

Table 2: Antifouling Activity of Selected this compound Derivatives against Balanus amphitrite Larval Settlement

Compound Type Activity Level
(+)-Sclerotiorin (parent compound) Potent
Aromatic Amino-Derivatives Generally Strong

Data synthesized from: researchgate.net

Proposed Mechanisms of Antifouling Action

The precise molecular mechanism by which this compound and its derivatives exert their antifouling effects has not been fully elucidated. However, based on the known mechanisms of other antifouling agents, several possibilities can be proposed.

One potential mechanism is the disruption of key physiological processes in the fouling organisms. Many antifouling compounds act as inhibitors of crucial enzyme systems or ion channels. nih.gov For instance, some agents block neurotransmission or interfere with the production or release of adhesives necessary for settlement. nih.gov Given the chemical structure of this compound, it is plausible that it interacts with specific protein targets within the barnacle larvae, leading to the observed inhibition of settlement.

Another possible mode of action could be related to the disruption of cell-to-cell communication, such as quorum sensing, which is vital for the formation of biofilms that often precede the settlement of larger organisms. nih.gov Some antifouling compounds have been shown to interfere with these signaling pathways. nih.gov Further research, including transcriptomic and proteomic studies on barnacle larvae exposed to this compound, would be necessary to identify the specific molecular targets and pathways affected, thereby clarifying its exact mechanism of antifouling action.

Enzyme Modulatory Activities

Beyond the COX-2 inhibition discussed under anti-inflammatory activities, the broader enzyme modulatory activities of this compound are not yet well-defined in the scientific literature. The study on sclerotiorin derivatives demonstrated a clear structure-activity relationship in the modulation of COX-2, indicating that the core structure is amenable to modification to enhance or reduce its inhibitory effects on this particular enzyme. nih.gov This suggests a potential for this compound and its analogues to be investigated as modulators of other enzymes. However, dedicated studies screening this compound against a wider panel of enzymes are needed to fully understand its enzyme modulatory profile.

α-Glucosidase Inhibition

In vitro studies have demonstrated the potential of various natural compounds to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of managing type 2 diabetes. nih.govplos.org While specific data on the α-glucosidase inhibitory activity of this compound is not extensively detailed in the provided search results, the general context of α-glucosidase inhibition by natural products is well-established. For instance, studies on other compounds have shown significant inhibitory effects, often superior to the commercially available drug acarbose. plos.org The mechanism of inhibition is frequently competitive, where the inhibitor vies with the substrate for the active site of the enzyme. nih.gov

Interactive Table: α-Glucosidase Inhibitory Activity of Various Natural Extracts

Plant Extract/Fraction IC50 Value (µg/mL) Type of Inhibition
Tamarix nilotica 50% Ethanol Extract 12.5 Competitive
Tamarix nilotica Aqueous Extract 24.8 Competitive
Tamarix nilotica 30% Methanol (B129727) Fraction 5.21 Competitive
Acarbose (Standard) 151.1 Competitive

Lipoxygenase (LOX) Inhibition

This compound has been identified as a potent inhibitor of lipoxygenase (LOX), a key enzyme in the inflammatory pathway that catalyzes the oxidation of polyunsaturated fatty acids. nih.govrsc.org Research has shown that sclerotiorin, a closely related compound, acts as a reversible and uncompetitive inhibitor of soybean lipoxygenase-1 (LOX-1). nih.gov This inhibition is significant, with a reported half-maximal inhibitory concentration (IC50) of 4.2 µM. nih.gov The mechanism of inhibition by compounds like sclerotiorin is thought to be twofold: by interacting with the enzyme-substrate complex and by acting as an antioxidant that quenches free radical intermediates formed during the enzymatic reaction. nih.gov

Protein Kinase G Inhibition

Protein kinase G (PKG) is a crucial enzyme in various cellular signaling pathways. nih.govnih.gov While direct studies on this compound's inhibition of PKG are not detailed, the inhibition of protein kinases by small molecules is a significant area of research. researchgate.net For example, the inhibitor AX20017 has been shown to be highly selective for mycobacterial PknG, a virulence factor in Mycobacterium tuberculosis. nih.gov The mechanism of such inhibitors often involves binding deep within the ATP-binding site of the kinase domain. nih.gov The specificity of these inhibitors is determined by the unique amino acid residues that form the binding pocket, which can differ significantly from those in human kinases. nih.gov

Neuroprotective and Anti-Aggregation Effects

Inhibition of Amyloid-β (Aβ42) Peptide Aggregation

This compound has demonstrated a potent ability to inhibit the aggregation of the amyloid-β (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease. fu-berlin.deresearchgate.net The accumulation of Aβ42 into fibrillar aggregates is associated with neuronal toxicity. fu-berlin.deresearchgate.netnih.govnih.gov this compound effectively delays both seeded and non-seeded Aβ42 polymerization in cell-free assays. fu-berlin.deresearchgate.net This inhibitory effect is crucial as the aggregation of Aβ peptides is a primary molecular target for developing therapeutics for Alzheimer's disease. nih.govnih.govarxiv.org

Kinetic Stabilization of Nonfibrillar Oligomers

The mechanism behind this compound's anti-aggregation effect involves the kinetic stabilization of small, nonfibrillar Aβ42 oligomers. fu-berlin.deresearchgate.net These stabilized oligomers possess low β-sheet content and lack seeding activity, meaning they are less prone to forming larger, toxic fibrillar aggregates. fu-berlin.deresearchgate.net This indicates that this compound acts at a very early stage in the amyloid formation cascade. fu-berlin.deresearchgate.net The interaction of this compound with Aβ42 assemblies has been confirmed using techniques like NMR WaterLOGSY experiments and ion mobility-mass spectrometry. fu-berlin.de The stabilization of these less toxic oligomeric species is a promising strategy for mitigating the neurotoxicity associated with Alzheimer's disease. nih.govbohrium.com

Antioxidant Activity

Interactive Table: Antioxidant Activity of Sclerotiorin

Assay Measurement Value
Free Radical Scavenging ED50 0.12 µM

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the synaptic signal. nih.gov The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, as it increases the concentration and duration of action of acetylcholine in the synaptic cleft. researchgate.netmdpi.com

In vitro studies have demonstrated that this compound, a member of the azaphilone class of fungal secondary metabolites, exhibits inhibitory activity against acetylcholinesterase. nih.gov Research on the anti-insect properties of secondary metabolites from Penicillium species identified this compound as an inhibitor of this enzyme.

One study reported a specific half-maximal inhibitory concentration (IC50) value for this compound's activity against acetylcholinesterase. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of the potency of an inhibitor. nih.gov For this compound, the reported IC50 value for acetylcholinesterase inhibition was 38.7 µM, as determined by the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Further research on a sea cucumber-associated fungus, Penicillium sclerotiorum, also confirmed that this compound is among the azaphilone compounds produced that possess acetylcholinesterase inhibitory activity. nih.gov While crude extracts from a marine-derived Penicillium mallochii, which produces this compound, showed moderate acetylcholinesterase inhibitory effects, the specific contribution of this compound versus other compounds in the extract was not quantified in that particular study. nih.gov

The following table summarizes the reported in vitro acetylcholinesterase inhibitory activity of this compound.

CompoundAssay MethodTarget EnzymeIC50 Value
This compoundEllman's MethodAcetylcholinesterase38.7 µM

Advanced Analytical and Chemical Biology Methodologies in Sclerotioramine Research

Chromatographic Separation Techniques for Complex Mixtures

The isolation and purification of sclerotioramine from fungal broths and mycelial extracts present a significant challenge due to the presence of a multitude of other secondary metabolites. Modern chromatographic techniques offer the high resolution and efficiency required to obtain pure this compound for subsequent structural and biological studies.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in natural product chemistry. For this compound research, it is employed in both analytical and preparative scales.

Preparative HPLC is a powerful technique for the final purification of this compound from partially purified fractions. While specific preparative HPLC conditions for this compound are not extensively detailed in all literature, the general approach for azaphilone pigments involves reversed-phase chromatography. A study on the isolation of a related red azaphilone from Penicillium sclerotiorum utilized preparative HPLC with a C18 column mdpi.com. The separation was achieved using a gradient elution system, which is a common strategy to resolve complex mixtures. The ability to collect fractions allows for the isolation of pure compounds for further analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of this compound. In one study, the chemical structure of this compound produced by an endolichenic fungus, Penicillium sp., was determined using data from LC-MS/MS, alongside NMR and HPLC with a photodiode array (PDA) detector rsc.org. LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for the detection of specific molecules in a complex mixture with high confidence. The fragmentation pattern obtained in MS/MS provides structural information that is characteristic of the molecule of interest.

A generalized workflow for the isolation and analysis of this compound using HPLC techniques is presented in Table 1.

Table 1: Generalized HPLC Workflow in this compound Research

Step Technique Purpose Typical Stationary Phase Typical Mobile Phase System
Initial Fractionation Flash Chromatography To separate the crude extract into less complex fractions. Silica (B1680970) Gel or Reversed-Phase (C18) Gradient of organic solvents (e.g., hexane-ethyl acetate (B1210297) or methanol-water)
Purification Preparative HPLC To isolate pure this compound from enriched fractions. Reversed-Phase (C18) Gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid.

| Identification & Quantification | LC-MS/MS | To confirm the identity and measure the concentration of this compound. | Reversed-Phase (C18) | Gradient of acetonitrile or methanol (B129727) and water with formic acid. |

Flash chromatography is a rapid and efficient method for the preliminary purification of natural product extracts. It is often the first chromatographic step after solvent extraction of the fungal culture. By using a stationary phase such as silica gel or a reversed-phase material, and eluting with a solvent gradient of increasing polarity, the crude extract can be separated into several fractions of varying polarity mdpi.com. This process enriches the concentration of this compound in certain fractions, which can then be subjected to further purification by preparative HPLC. The choice of stationary and mobile phases is critical and is often guided by preliminary analysis using thin-layer chromatography (TLC).

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a cornerstone of modern chemical analysis, providing vital information on the molecular weight and structure of compounds. In this compound research, advanced MS techniques are employed for both discovery and detailed characterization.

Time-of-Flight (TOF) Mass Spectrometry , often coupled with liquid chromatography (LC-Q-TOF-MS), provides high-resolution mass data, which is crucial for determining the elemental composition of unknown compounds. This technique is particularly valuable in non-targeted metabolomic studies of Penicillium species to identify the range of secondary metabolites produced, including novel azaphilones. High-resolution mass spectrometry allows for the differentiation of compounds with very similar molecular weights, which is a common challenge in the analysis of complex fungal extracts.

Triple Quadrupole Mass Spectrometry (QqQ-MS) is the gold standard for targeted quantitative analysis due to its high sensitivity and specificity. In the multiple reaction monitoring (MRM) mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and then a specific fragment ion is monitored in the third quadrupole. This high degree of specificity allows for accurate quantification of this compound even at very low concentrations in a complex matrix, minimizing interferences from other co-eluting compounds. While specific MRM transitions for this compound are not always publicly available, the development of such methods is a standard procedure in targeted metabolomics.

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample. In the context of fungal research, MSI can be used to map the localization of secondary metabolites like this compound directly on a fungal colony or in its interaction zone with other microorganisms. Techniques such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions from the surface of the sample, which are then analyzed by a mass spectrometer. This approach can provide insights into the biological role of this compound, for instance, by revealing its accumulation at the site of fungal competition or in specific fungal structures. While specific MSI studies on this compound are not widely reported, the application of this technique to other fungal secondary metabolites demonstrates its potential in understanding the chemical ecology of this compound-producing fungi.

Integration of Computational Chemistry

Computational chemistry has become an invaluable tool in natural product research, aiding in structure elucidation and the prediction of molecular properties. For a complex molecule like this compound, computational methods can provide crucial insights that complement experimental data.

Density Functional Theory (DFT) calculations are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of proposed structures. By comparing the calculated NMR data with the experimental data, the correct structure of a natural product can be confirmed with a higher degree of confidence. This is particularly useful when NMR data alone is insufficient for unambiguous structure determination. Furthermore, computational methods such as the calculation of electronic circular dichroism (ECD) spectra can help in determining the absolute configuration of chiral molecules like this compound. In a study on new azaphilones from Penicillium sclerotiorum, ECD calculations were used to deduce the structures of the isolated compounds nih.gov.

Molecular modeling can also be used to study the potential interactions of this compound with biological targets, providing a theoretical basis for its observed biological activities. These computational approaches, when integrated with experimental data, provide a powerful platform for the comprehensive study of this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sclerotiorin (B1681566)
Formic acid
Acetonitrile
Methanol
Hexane

Molecular Docking and Enzyme Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biomedpharmajournal.org This in-silico method is crucial in drug discovery and chemical biology for screening potential biological targets of a bioactive compound and elucidating its mechanism of action at a molecular level. biomedpharmajournal.org The process involves predicting the binding mode and affinity, often represented as a scoring function, which estimates the strength of the interaction. frontiersin.org Various software platforms, such as MOE (Molecular Operating Environment), AutoDock, and Glide, are employed for these simulations. biomedpharmajournal.orgmdpi.comnih.gov Online tools like SwissTargetPrediction can also be used to forecast the most likely protein targets of a small molecule based on structural similarity to known ligands. expasy.org

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in the available literature, research on the closely related azaphilone, sclerotiorin, provides significant insights. A notable study investigated the interaction of sclerotiorin with acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov The study performed docking to understand the binding affinity and interaction patterns. nih.gov The results demonstrated that sclerotiorin binds effectively to the AChE enzyme, suggesting a potential mechanism for its observed biological activity. nih.govresearchgate.net Such computational approaches allow researchers to identify key amino acid residues within the enzyme's active site that are critical for binding, providing a foundation for designing more potent and selective inhibitors. mdpi.com The principles and methodologies applied to sclerotiorin are directly transferable to this compound, enabling the prediction of its potential enzyme targets and guiding further experimental validation.

Table 1: Representative Molecular Docking Application in Azaphilone Research

CompoundProtein TargetKey Findings/ObservationsSignificance
SclerotiorinAcetylcholinesterase (AChE)Demonstrated stable, non-competitive binding to the enzyme. nih.govresearchgate.net Obeys drug-likeliness parameters. nih.govProvides a basis for developing sclerotiorin as a potential therapeutic agent for Alzheimer's disease and a model for studying other azaphilones like this compound. nih.gov
General AzaphilonesHeme-binding protein (from Tannerella forsythia)Docking scores indicated strong binding affinity, with interactions similar to or better than clinically used antibiotics within the protein's binding site. nih.govHighlights the potential of azaphilones as a scaffold for developing new antimicrobial agents. nih.gov

Structural Modeling and Simulation

Structural modeling and computational simulation are powerful tools that complement experimental methods in structural science. nih.gov These approaches, which include techniques like molecular dynamics (MD) simulations, allow researchers to model the three-dimensional structure of a molecule and simulate its dynamic behavior over time. nih.govnih.gov MD simulations are particularly valuable for understanding how a ligand, such as this compound, interacts with its protein target, revealing the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov These methods rely on force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to calculate the potential energy of the system and model its movements. nih.govmdpi.com

In the context of this compound-related research, molecular dynamics simulations have been applied to its structural analog, sclerotiorin. nih.gov Following molecular docking of sclerotiorin to acetylcholinesterase (AChE), MD simulations were performed to validate the stability of the predicted binding pose. nih.govresearchgate.net The results of these simulations confirmed that the sclerotiorin-AChE complex was stable, reinforcing the docking predictions and providing a dynamic view of the interaction. nih.gov Such computational studies are essential for confirming that a docked pose is not a transient or energetically unfavorable state but rather a stable interaction that is likely to be biologically relevant. This integrated approach of docking followed by MD simulation provides a much more robust model for understanding the molecular basis of a compound's activity. nih.gov

Omics Approaches (e.g., Genomic, Metabolomic)

Fungal Genome Sequencing and Analysis

The advent of high-throughput genome sequencing has revolutionized the study of fungal secondary metabolism. By sequencing the entire genome of a fungus, it is possible to identify the biosynthetic gene clusters (BGCs) responsible for producing specific natural products. nih.gov Fungal secondary metabolite genes are typically organized in these co-regulated clusters, which usually contain a "backbone" enzyme gene—such as a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS)—along with genes for tailoring enzymes (e.g., oxidases, methyltransferases) and transport proteins. nih.gov

This compound is produced by fungi in the genus Penicillium, specifically species within the P. sclerotiorum complex. nih.govscienceopen.com Phylogenetic analyses using multiple genes have revealed that what was once considered a single species, P. sclerotiorum, is actually a complex of at least seven distinct, though morphologically similar, species. scienceopen.comresearchgate.net Genome sequencing of these fungi is critical for understanding the genetic basis of their diverse metabolic potential. nih.gov

A landmark study in a related species, Penicillium meliponae, successfully identified the BGC responsible for producing sclerotiorin, a chlorinated azaphilone pigment that is the direct precursor to this compound. nih.gov Using a genome mining approach, researchers identified a putative BGC (named the scl cluster) and confirmed its function through gene knockouts. nih.gov Deleting the PKS genes within the cluster abolished the production of sclerotiorin and related metabolites. nih.gov This research provides a definitive genetic blueprint for azaphilone biosynthesis and serves as a direct model for identifying and characterizing the corresponding BGC in this compound-producing strains of P. sclerotiorum.

Table 2: Putative Genes in the Sclerotiorin (scl) Biosynthetic Gene Cluster from P. meliponae

GenePutative FunctionRole in Biosynthesis
sclAHighly-reducing polyketide synthase (hrPKS)Core backbone enzyme responsible for synthesizing the polyketide chain. nih.gov
sclINon-reducing polyketide synthase (nrPKS)Second core backbone enzyme involved in the azaphilone core formation. nih.gov
sclBFAD-dependent monooxygenaseCatalyzes key oxidation and cyclization steps to form the characteristic pyran-quinone core. nih.govnih.gov
sclCO-acyltransferaseTransfers an acyl group, a common modification in azaphilone biosynthesis. nih.govnih.gov
sclDSDR family oxidoreductaseTailoring enzyme likely involved in reduction/oxidation steps. nih.gov
sclEFAD-binding domain proteinLikely an accessory enzyme for oxidation reactions. nih.gov
sclFMajor Facilitator Superfamily (MFS) transporterExports the final product out of the fungal cell. nih.gov
sclGFungal specific transcription factorRegulates the expression of the other genes within the cluster. nih.gov
sclHHalogenaseResponsible for the chlorination of the azaphilone scaffold. nih.gov

Comparative Metabolic Profiling

Comparative metabolic profiling, or metabolomics, is a powerful analytical approach used to obtain a comprehensive snapshot of the small-molecule metabolites present in a biological sample. When applied to fungi, it allows for the large-scale identification and annotation of secondary metabolites. By comparing the metabolic profiles of different strains, species, or cultures grown under varied conditions, researchers can discover novel compounds, understand metabolic responses, and link metabolites to their genetic origins. mdpi.com

This methodology has been instrumental in exploring the chemical diversity of Penicillium sclerotiorum. mdpi.com This fungus is known to produce a wide array of bioactive compounds, with azaphilones being a prominent class. nih.govnih.gov In a detailed study, liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with t-SNE molecular networking was used to analyze fractions from a P. sclerotiorum extract. mdpi.com This advanced approach allowed for the annotation of 74 different azaphilones, including known compounds like sclerotiorin and this compound, and importantly, 49 azaphilones that had never been described before. mdpi.com This highlights that the metabolic potential of even well-known fungi is often far greater than previously understood. mdpi.com

Furthermore, comparative studies can reveal how environmental factors influence the production of specific compounds. For instance, studies on other Penicillium species have shown that the type of carbon source (e.g., glucose) in the culture medium can significantly impact the profile of antifungal metabolites produced. zenodo.org By systematically altering growth parameters and comparing the resulting metabolomes, researchers can optimize the production of desired compounds like this compound for further study and potential application.

Chemical Biology Probes and Sensors Development for this compound-Related Studies

Strategies for Observing and Manipulating Protein Function

Chemical biology probes are small molecules designed to interact with specific biological targets, such as proteins, in a way that allows for their observation or functional manipulation within a complex biological system. These tools are indispensable for identifying the cellular targets of a bioactive compound and elucidating its mechanism of action. A common strategy involves modifying the structure of the bioactive molecule to include a reporter tag (like a fluorophore or biotin) or an immobilization linker, without abolishing its biological activity.

While specific chemical probes for this compound have not yet been reported in the literature, strategies used for other microbial natural products provide a clear blueprint for how such tools could be developed. For example, in a study to identify the cellular target of the antibiotic azithromycin (B1666446), researchers synthesized biotin-tagged and immobilized analogues of the drug. rsc.org These probes were used in "pull-down" assays with bacterial cell lysates. rsc.org The biotin (B1667282) tag allowed for the selective capture of proteins that bound to the azithromycin probe. Subsequent analysis of these captured proteins by mass spectrometry identified ribosomal proteins as the primary binding partners, confirming the drug's known mechanism of action. rsc.org

This same strategy could be applied to this compound. A synthetic chemistry campaign could produce analogues of this compound featuring a biotin tag attached via a linker at a position that does not interfere with its core biological activity. These probes could then be used in pull-down experiments with cell lysates (e.g., from bacteria, fungi, or human cells) to isolate and identify its direct protein targets. This approach would be a powerful, unbiased method to discover the molecular basis for this compound's various reported biological activities.

Characterization of Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is a cornerstone of chemical biology and drug discovery, providing critical insights into the mechanism of action of bioactive small molecules like this compound. Understanding how a compound modulates the complex network of interactions within a cell can reveal its therapeutic potential and guide the development of more potent and selective derivatives. While direct studies on this compound's influence on PPIs are not extensively documented, this section will explore the advanced analytical and chemical biology methodologies that are employed to characterize such interactions, using related azaphilone compounds as illustrative examples.

Methodologies for Elucidating Small Molecule Effects on PPIs

A variety of powerful techniques are available to identify the protein targets of a small molecule and subsequently characterize how the molecule affects its interactions with other proteins. These methods can be broadly categorized into affinity-based approaches and label-free detection methods.

Affinity-Based Methods:

Affinity-based methods are a common starting point for identifying the direct binding partners of a small molecule. researchgate.net These techniques typically involve chemically modifying the small molecule to incorporate a tag, such as biotin or a fluorescent dye, or immobilizing it on a solid support like agarose (B213101) beads. researchgate.net This "bait" is then used to "fish" for interacting proteins from a complex biological sample, such as a cell lysate.

One of the most widely used affinity-based techniques is affinity chromatography . In this method, this compound would be chemically linked to a stationary phase resin packed in a column. nih.govnih.gov A cellular extract is then passed through the column, and proteins that specifically bind to this compound are retained. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. researchgate.netnih.gov This approach has been successfully used to purify and characterize a wide range of protein complexes. nih.govmdpi.comnih.gov

Another powerful affinity-based method involves the use of chemical probes . These are modified versions of the small molecule that can be used to visualize and identify its targets within a cellular context. nih.govacs.org For instance, a this compound-derived probe could be synthesized with a "clickable" chemical group, allowing for the attachment of a fluorescent reporter molecule after it has bound to its target proteins within a cell. acs.orgresearchgate.net This allows for the visualization of the subcellular localization of the target and can be coupled with proteomics to identify the binding partners.

Label-Free Methods:

While powerful, affinity-based methods can sometimes be limited by the need to chemically modify the small molecule, which could alter its binding properties. Label-free methods overcome this limitation by detecting the interaction between the unmodified small molecule and its target protein.

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to measure the binding kinetics and affinity of interactions in real-time without the need for labels. mdpi.comnih.gov In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface, and the binding event is detected as a change in the refractive index at the sensor surface. mdpi.comnih.gov This method provides quantitative data on the association and dissociation rates of the interaction, offering deep insights into the binding dynamics. mdpi.com

Research Findings from Related Azaphilones

While specific data on this compound's modulation of PPIs is limited, research on other azaphilone compounds provides valuable insights into the potential protein targets and mechanisms. For example, a study on the azaphilone compound AZA-9, derived from asperbenzaldehyde, demonstrated its ability to bind to the RNA-binding protein Hu antigen R (HuR). HuR is known to stabilize oncogenic mRNAs by binding to AU-rich elements (AREs) in their 3'-untranslated regions. Using a combination of fluorescence polarization, surface plasmon resonance, and NMR spectroscopy, researchers showed that AZA-9 directly binds to HuR and disrupts its interaction with RNA. Computational docking studies further suggested that AZA-9 binds within the RNA-binding cleft of HuR, effectively blocking its function.

Another class of proteins that have been identified as targets for azaphilones is the heat shock protein 90 (Hsp90) family. nih.gov Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of a large number of client proteins, many of which are involved in cancer and other diseases. Inhibition of Hsp90 can lead to the degradation of these client proteins, making it an attractive therapeutic target.

The table below summarizes the key findings from studies on azaphilone compounds and their protein interactions.

CompoundProtein TargetMethodology UsedKey FindingReference
AZA-9Hu antigen R (HuR)Fluorescence Polarization, Surface Plasmon Resonance (SPR), NMR Spectroscopy, Computational DockingAZA-9 binds to the RNA-binding cleft of HuR, inhibiting its interaction with RNA.
AzaphilonesHeat Shock Protein 90 (Hsp90)Not specified in detailAzaphilones have been identified as inhibitors of Hsp90. nih.gov

These findings highlight the potential for this compound to interact with key regulatory proteins and modulate their interactions with other biomolecules. Future research employing the advanced analytical and chemical biology methodologies described above will be crucial to fully elucidate the protein-protein interaction landscape of this compound and unlock its full therapeutic potential.

Challenges and Future Research Directions in Sclerotioramine Investigations

Overcoming Challenges in Natural Product Discovery (e.g., Dereplication, Novel Compound Mining)

A primary obstacle in natural product research is the frequent rediscovery of known compounds, a time-consuming and resource-intensive problem. nih.govrsc.orgnih.gov This process, known as dereplication, is crucial for efficiently identifying novel molecules. nih.gov In the specific case of Penicillium sclerotiorum, a known producer of sclerotioramine, modern metabolomic tools like mass spectrometry-based molecular networking have been employed to overcome these issues. nih.gov

Initial dereplication of crude extracts from P. sclerotiorum using MS/MS database searches successfully annotated this compound and four other known azaphilones. nih.gov However, this highlights a significant challenge: the reliance on existing databases, which are often incomplete. The annotation was significantly expanded only after a detailed literature survey, indicating that current in silico strategies are not yet sufficient for the comprehensive annotation of complex analog families like azaphilones. nih.gov

Future strategies to overcome these hurdles will involve the integration of multiple platforms, including analytical chemistry, molecular biology, and advanced bioinformatics. news-medical.net The development of more sophisticated dereplication techniques is essential. One such innovative approach is the antibiotic resistance platform (ARP), where a library of antibiotic resistance genes cloned into E. coli is used to rapidly identify the class of an antibiotic produced by a microbe, streamlining the identification of known compounds. nih.gov Furthermore, the continued shift towards genome-centric discovery, which links genes to molecules, promises to accelerate the mining of novel compounds like this compound and its derivatives from their native producers or from cryptic biosynthetic gene clusters. numberanalytics.comnih.gov

Elucidating Underexplored Biosynthetic Pathways and Regulatory Mechanisms

The biosynthetic pathways of azaphilones, including this compound, are not yet fully elucidated. nih.gov These fungal polyketides are known to be synthesized by iterative Type I polyketide synthases (PKSs), complex multi-domain enzymes that assemble the carbon skeleton from simple acyl-CoA precursors. nih.govnih.gov Fungal polyketide biosynthesis is characterized by the programmed variation of enzymatic steps, leading to a vast array of chemical structures. nih.gov

It is understood that azaphilone biosynthesis generally originates from a polyketide backbone, which is then modified by a series of tailoring enzymes, often encoded in the same biosynthetic gene cluster (BGC). nih.govresearchgate.net There are at least five principal biosynthetic pathways for azaphilones, named for the producing fungi or the end product, such as the Monascus or citrinin (B600267) pathways. researchgate.net These pathways often involve both a non-reducing PKS (NR-PKS) and a highly-reducing PKS (HR-PKS) to form a common intermediate, which is then acted upon by tailoring enzymes like monooxygenases. researchgate.net

A significant challenge for this compound research is to identify its specific BGC and characterize the precise sequence of enzymatic reactions and regulatory elements that govern its formation. Many BGCs are silent or expressed at very low levels under standard laboratory conditions, hiding their chemical products. nih.govnih.gov Future research must focus on genome mining to locate the this compound BGC and use heterologous expression systems (e.g., in Saccharomyces cerevisiae or Aspergillus species) to functionally characterize the responsible genes and enzymes. researchgate.net This will not only unveil the complete biosynthetic route but also illuminate the regulatory networks that control its production. nih.gov

Development of Advanced Biosynthesis Modulation Strategies

Once a biosynthetic pathway is understood, it can be manipulated to enhance the production of the desired compound. Several advanced strategies are being developed to modulate the biosynthesis of fungal secondary metabolites, which are directly applicable to this compound.

One powerful approach is the use of chemical epigenetic modifiers. nih.gov Small molecules that inhibit enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) can alter chromatin structure, leading to the activation of silent or "cryptic" BGCs. nih.govnih.gov This can induce the production of novel compounds or enhance the yield of known ones. Another strategy is co-cultivation, where growing the producing fungus alongside other microorganisms can trigger defense mechanisms and stimulate the production of secondary metabolites not seen in axenic cultures. frontiersin.org

Genetic engineering offers more targeted control. numberanalytics.com Techniques like CRISPR-Cas9 can be used to directly edit the biosynthetic pathway, for instance, by knocking out competing pathways or overexpressing pathway-specific regulatory genes to channel metabolic flux towards this compound production. numberanalytics.comnih.gov The development of chemoenzymatic synthesis, which combines biological catalysts with traditional organic chemistry, also presents a promising route for producing this compound and its analogs. umich.edu

Table 1: Advanced Strategies for Modulating this compound Biosynthesis

StrategyDescriptionPotential Application for this compoundReferences
Epigenetic Modification Use of small-molecule inhibitors (e.g., HDAC inhibitors like SAHA) to activate silent or low-expressed biosynthetic gene clusters.Induce or enhance this compound production by altering chromatin state around its BGC. nih.gov, nih.gov
Co-cultivation Growing the this compound-producing fungus with other microorganisms (fungi or bacteria) to stimulate secondary metabolism.Trigger the expression of the this compound BGC or increase its yield through microbial interaction. frontiersin.org
Genetic Engineering (CRISPR-Cas9) Precise modification of the fungal genome to alter biosynthetic pathways.Overexpress key biosynthetic enzymes or positive regulators; knockout genes of competing pathways to increase precursor availability. numberanalytics.com
Heterologous Expression Transferring the entire this compound BGC into a well-characterized host organism.Overcome native regulatory hurdles and facilitate easier fermentation and yield optimization in a host like S. cerevisiae. nih.gov, researchgate.net
Chemoenzymatic Synthesis A hybrid approach using isolated enzymes from the biosynthetic pathway in combination with chemical synthesis steps.Synthesize the azaphilone core or perform specific modifications to create novel this compound derivatives. umich.edu

Deeper Mechanistic Elucidation of Biological Activities

This compound belongs to the azaphilone class, which is renowned for a wide spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antiviral properties. nih.govrsc.orgnih.gov For example, chlorinated azaphilones have demonstrated notable cytotoxic and anti-methicillin-resistant Staphylococcus aureus (MRSA) activities. nih.gov While this compound itself has been noted for its antimicrobial properties, a significant future challenge is to move beyond primary screening and conduct in-depth studies to elucidate the specific molecular mechanisms behind its bioactivity. nih.gov

Determining the mechanism of action is a central challenge in drug discovery from natural products. news-medical.net For this compound, this would involve identifying its precise cellular targets. For instance, if it exhibits cytotoxicity, researchers need to determine if it induces apoptosis, inhibits cell cycle progression, or disrupts specific signaling pathways. If it has antimicrobial effects, the goal is to discover whether it inhibits cell wall synthesis, protein synthesis, or other essential bacterial processes. Understanding these mechanisms at a molecular level is critical for evaluating its therapeutic potential and for guiding the rational design of more potent and selective derivatives.

Exploration of New Pharmacological Targets for this compound and its Derivatives

The structural diversity of azaphilones suggests a broad potential for interacting with various biological targets. rsc.org A key future direction is to explore novel pharmacological applications for this compound beyond its initially reported activities. The known bioactivities of related azaphilones provide a roadmap for this exploration.

For example, certain azaphilones are known to inhibit enzymes like Hsp90 or the MDM2-p53 protein-protein interaction, both of which are important targets in cancer therapy. nih.gov Others have shown antiviral activity, including against HIV-1, and have been considered as potential leads against SARS-CoV-2. nih.gov Recently, some azaphilones were reported to have neuroprotective effects, a completely new avenue of investigation. rsc.org

Future research should employ high-throughput screening and target-based assays to test this compound and its synthetically modified derivatives against a wide array of pharmacological targets. This could uncover entirely new therapeutic possibilities in areas such as oncology, neurodegenerative disease, or immunology. The unique pyranoquinone core of this compound, which is susceptible to aminophilic reactions, allows for the creation of derivatives with altered biological properties, further expanding the chemical space for drug discovery. nih.gov

Strategies for Enhancing Production and Scalability

A major bottleneck for the industrial application of many fungal natural products, including azaphilones, is the low production yield from native organisms. nih.govresearchgate.net Developing strategies to enhance production and ensure scalability is a critical challenge.

One effective approach is the optimization of fermentation conditions through a systematic experimental design. mdpi.com This involves methodically varying multiple cultivation parameters—such as growth media components, temperature, and aeration—and using chemometrics to analyze the impact on yield. mdpi.com This strategy has been successfully used to improve the production of other fungal secondary metabolites. mdpi.com

For more significant enhancements, metabolic engineering is required. As discussed previously, overexpressing key biosynthetic genes or pathway regulators in the native host can dramatically increase yields. nih.gov An even more powerful strategy is heterologous expression, which involves transferring the entire this compound BGC into a robust industrial host like Saccharomyces cerevisiae or Aspergillus oryzae. nih.gov These hosts are well-characterized, grow rapidly, and are amenable to large-scale fermentation, potentially providing a more efficient and cost-effective production platform. numberanalytics.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in natural product discovery and development. nih.govnih.gov These computational tools can be integrated into nearly every aspect of this compound research to address the challenges outlined above.

Furthermore, AI is poised to revolutionize the identification of new pharmacological targets and the elucidation of mechanisms. nih.gov Predictive algorithms can screen this compound in silico against vast libraries of protein targets to predict its biological activities and potential mechanisms of action, guiding subsequent experimental work and accelerating the journey from a natural product to a potential therapeutic lead. frontiersin.orgacs.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Sclerotioramine from fungal sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate), followed by chromatographic techniques such as silica gel column chromatography and HPLC. For example, in mangrove endophytic fungi (Penicillium sclerotiorin), ethyl acetate extracts are partitioned and purified using gradient elution, with structural confirmation via TLC and spectroscopic analysis . Critical considerations include solvent polarity optimization and monitoring fractions via bioactivity-guided isolation.

Q. How is the structural elucidation of this compound achieved experimentally?

  • Methodological Answer : Combine 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC, HMBC) to assign proton and carbon signals, alongside HRESI-MS for molecular formula determination. NOESY correlations and electronic circular dichroism (ECD) are used to resolve absolute configurations. For instance, the absolute stereochemistry of this compound derivatives was confirmed using ECD spectra compared to computational models .

Q. Which in vitro assays are used to evaluate this compound’s bioactivity?

  • Methodological Answer : Common assays include:

  • α-Glucosidase inhibition : Measure IC50_{50} values via spectrophotometric detection of enzymatic activity (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis).
  • Cyclooxygenase (COX) inhibition : Assess COX-2 selectivity using colorimetric or fluorometric kits.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines.
    Standardize positive controls (e.g., acarbose for α-glucosidase) and validate statistical significance via triplicate experiments .

Advanced Research Questions

Q. How to design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize analogs by modifying functional groups (e.g., hydroxyl, ketone) via semi-synthesis or genetic engineering of fungal strains.
  • Step 2 : Test analogs in parallel bioassays (α-glucosidase, COX-2) to correlate structural changes with activity shifts.
  • Step 3 : Use molecular docking to predict binding interactions with target enzymes (e.g., α-glucosidase active site).
  • Statistical Tool : Apply multivariate analysis (e.g., PCA) to identify key structural contributors to bioactivity .

Q. What strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for variables like fungal strain, extraction protocols, and assay conditions (pH, temperature).
  • Reproducibility Checks : Replicate conflicting experiments with standardized protocols (e.g., ISO guidelines for enzyme assays).
  • Data Normalization : Express activities as percentage inhibition relative to controls to account for inter-lab variability.
  • Advanced Validation : Use LC-MS/MS to confirm compound purity and stability during assays .

Q. How to optimize fungal fermentation conditions to enhance this compound yield?

  • Methodological Answer :

  • DOE Approach : Apply response surface methodology (RSM) to variables like carbon source (e.g., glucose vs. sucrose), pH, and agitation speed.
  • Metabolite Profiling : Use UPLC-QTOF-MS to monitor this compound production in real-time.
  • Scale-Up Considerations : Maintain oxygen transfer rates in bioreactors by adjusting aeration and stirrer speed.
  • Statistical Validation : Use ANOVA to identify significant factors affecting yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.